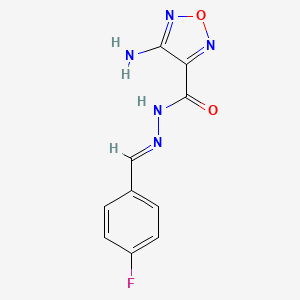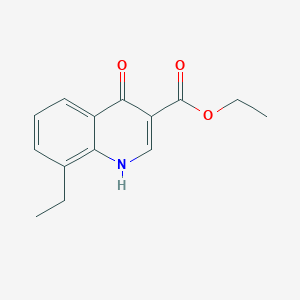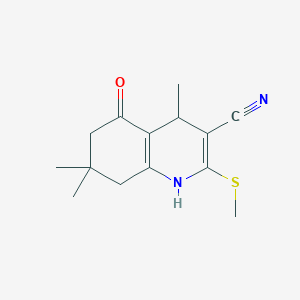![molecular formula C16H13BrCl2N2OS B5596429 2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)
2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide" typically involves condensation reactions between appropriate benzaldehydes and hydrazides in the presence of suitable catalysts. For instance, the hydrazone compounds N′-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and N′-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide were synthesized through condensation reactions of 4-dimethylaminobenzohydrazide with 5-chlorosalicylaldehyde and 2,4-dichlorobenzaldehyde, respectively, in methanol (Yang, 2011).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of such compounds. The crystal structures of synthesized compounds often reveal detailed geometrical configurations, such as E configurations with respect to the C=N double bonds, and are stabilized by hydrogen bonds and π-π interactions. For example, compounds with similar structures have been shown to crystallize in specific space groups with detailed unit cell dimensions, indicating the precise molecular geometry and intermolecular interactions (Yang, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Anticancer Potential : Research has synthesized a number of new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to investigate their probable anticancer activity. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Osmaniye et al., 2018).
- Antimicrobial Efficacy : Studies on the synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes revealed their effectiveness as antimicrobial agents. The compounds displayed trans configurations with respect to the C=N double bonds and were stabilized by N–H···O hydrogen bonds and weak π···π interactions, which could contribute to their antimicrobial activities (Zhou & Ma, 2012).
Synthesis Techniques and Structural Analysis
- Crystal Structure Analysis : The crystal structures of newly synthesized compounds, such as N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives, were determined, providing insights into their potential interactions and stability which are crucial for their biological activities. These analyses include the investigation of N–H···O hydrogen bonds and π···π interactions, which are essential for understanding the compounds' properties (Quoc et al., 2019).
Mechanisms of Action and Application
- Inhibition of Biological Pathways : Some compounds derived from 2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide have been shown to inhibit enzymes like lipase and α-glucosidase, which are significant for the treatment of conditions like obesity and diabetes. This suggests their potential application in managing these diseases through the inhibition of specific biological pathways (Bekircan et al., 2015).
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2OS/c17-14-4-2-1-3-12(14)9-23-10-16(22)21-20-8-11-5-6-13(18)7-15(11)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZWRCSWRGSKKG-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)
![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)
![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)
![4-[(cyclopentylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5596447.png)